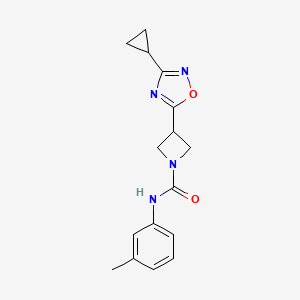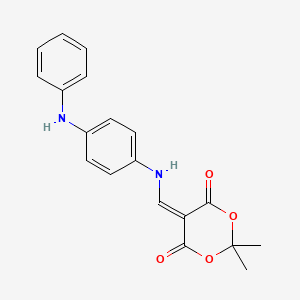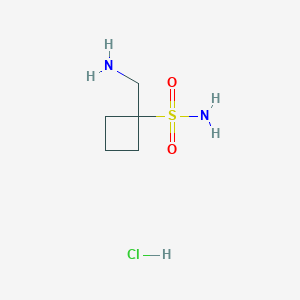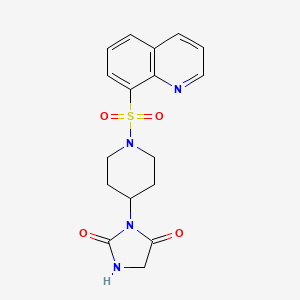
N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Screening
A study by Lalpara et al. (2021) discussed the synthesis of a series of N-substituted dihydropyrimidine derivatives, including compounds structurally related to the one . These compounds were evaluated for antidiabetic activity using an α-amylase inhibition assay, indicating potential applications in diabetes treatment research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antiplatelet & Anticardiac Activity
Chatterjee et al. (2010) synthesized ethyl-1-carbamoyl-4-substituted phenyl dihydropyrimidine derivatives, which were evaluated for antiplatelet and moderate anticardiac activity. This indicates its potential use in cardiovascular disease research (Chatterjee, Sharma, Jadhav, & Chandak, 2010).
Antimicrobial and Anticancer Evaluation
Verma & Verma (2022) synthesized novel derivatives of pyrimidine combined with thiazolidinone, exhibiting antimicrobial properties against various bacterial and fungal strains, as well as anticancer activity against HeLa Cervical cancer cell lines. This suggests its utility in both antimicrobial and cancer research (Verma & Verma, 2022).
Crystal Structure Analysis
Rajarajeswari, Kumar, & Katrahalli (2020) investigated the molecular structure of a similar dihydropyrimidine compound, focusing on crystal structure, quantum chemical analysis, and Hirshfeld surface analysis. Such research aids in the understanding of molecular properties and behavior (Rajarajeswari, Kumar, & Katrahalli, 2020).
Thermodynamic Properties
Klachko et al. (2020) performed a study on the combustion energies and thermodynamic properties of esters of tetrahydropyrimidine, which provides valuable information for understanding the physical characteristics and stability of these compounds (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
Antitubercular Agents
Trivedi et al. (2010) synthesized a library of dihydropyrimidines and evaluated them for their antitubercular activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment research (Trivedi, Bhuva, Dholariya, Dodiya, Kataria, & Shah, 2010).
Mechanism of Action
Target of Action
The specific targets of this compound are currently unknown. For example, a compound with a similar structure, 1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine, has been found to interact with Integrin alpha-L .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways, including signal transduction, cell proliferation, and apoptosis .
Safety and Hazards
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-3-29-16-10-5-4-9-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-7-6-8-14(11-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWVWOTYTIMCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)




![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)

